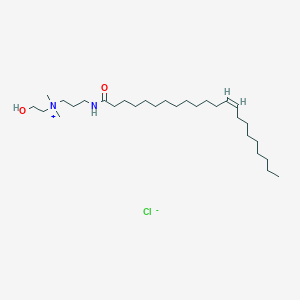

Hydroxyethyl erucamidopropyl dimonium chloride

Description

BenchChem offers high-quality Hydroxyethyl erucamidopropyl dimonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxyethyl erucamidopropyl dimonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[(Z)-docos-13-enoyl]amino]propyl-(2-hydroxyethyl)-dimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-29(33)30-25-23-26-31(2,3)27-28-32;/h11-12,32H,4-10,13-28H2,1-3H3;1H/b12-11-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHFMBILLDRYPF-AFEZEDKISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H59ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581089-19-2 | |

| Record name | 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-[[(13Z)-1-oxo-13-docosen-1-yl]amino]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581089-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl erucamidopropyl dimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581089192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-[[(13Z)-1-oxo-13-docosen-1-yl]amino]-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYL ERUCAMIDOPROPYL DIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XAS6015O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Architecture and Formulation Dynamics of Hydroxyethyl Erucamidopropyl Dimonium Chloride

Executive Summary

Hydroxyethyl erucamidopropyl dimonium chloride (CAS: 581089-19-2[1]) is a specialized, high-molecular-weight cationic conditioning agent and surfactant. Derived primarily from rapeseed oil, it is classified by the Cosmetic Ingredient Review (CIR) Expert Panel under the fatty amidopropyl N,N-dimethyl-2-hydroxyethylammonium chlorides[2]. Commercially recognized under trade names such as Incroquat Erucyl HE, this compound is engineered to deliver superior tribological restoration to damaged keratin fibers while maintaining highly stable rheological profiles in aqueous systems[3].

This technical guide deconstructs its chemical architecture, details self-validating synthesis and formulation protocols, and provides quantitative efficacy data for drug development and cosmetic science professionals.

Chemical Identity & Structure-Activity Relationship (SAR)

To leverage this molecule in advanced formulations, scientists must understand the causality behind its structural motifs. The molecule (UNII: 3XAS6015O2) possesses a molecular formula of C29H59ClN2O2 and a molecular weight of 503.24 g/mol .

Its architecture is intentionally designed with three distinct functional domains:

-

The Erucyl Tail (C22:1,

-9): Unlike saturated behenyl (C22:0) derivatives, the erucyl chain contains a cis-double bond at the 13th carbon. Causality: This structural "kink" disrupts tight crystalline packing, significantly lowering the Krafft temperature. It provides the high-hydrophobicity conditioning benefits of a C22 chain without the intractable, waxy rheology typical of saturated long-chain quats. -

The Amidopropyl Linker: Causality: The amide group (-NH-C=O-) acts as a potent hydrogen bond donor and acceptor. This promotes intermolecular cohesion within lamellar gel networks and provides secondary anchoring to the peptide bonds of keratin, increasing substantivity[3].

-

The Hydroxyethyl Quaternary Headgroup: The N,N-dimethyl-N-hydroxyethyl moiety carries a permanent positive charge for pH-independent electrostatic binding to net-negative damaged hair[4]. Causality: The addition of the hydroxyethyl group (rather than a third methyl group) increases headgroup hydration and steric bulk. This reduces epidermal cytotoxicity (lowering irritation potential) and enhances compatibility with anionic surfactants in 2-in-1 systems[3][4].

Self-Validating Synthesis & Manufacturing Protocol

The industrial synthesis follows a precise two-step sequence. To ensure scientific integrity and reproducibility, the protocol below operates as a self-validating system , utilizing In-Process Quality Control (IPQC) checkpoints to verify chemical conversion before proceeding.

Step 1: Amidation of Erucic Acid

-

Reactants: High-purity erucic acid and N,N-dimethyl-1,3-propanediamine (DMAPA).

-

Mechanism: Condensation reaction at 160–180°C under a nitrogen blanket (to prevent oxidation of the

-9 double bond). -

Self-Validation Checkpoint: The reaction progress is continuously monitored via Acid Value (AV) titration. The system validates completion only when AV falls below 5.0 mg KOH/g, confirming the exhaustion of the fatty acid and the formation of the intermediate erucamidopropyl dimethylamine.

Step 2: Quaternization

-

Reactants: Erucamidopropyl dimethylamine and 2-Chloroethanol (Ethylene chlorohydrin).

-

Mechanism: Bimolecular nucleophilic substitution (SN2). The tertiary amine attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion.

-

Self-Validation Checkpoint: The reaction is validated by dual-titration:

-

Free Amine Value: Must be < 1.0% to ensure complete quaternization.

-

Chloride Content: Argentometric titration (AgNO3) must yield a theoretical chloride mass fraction of ~7.05%, confirming stoichiometric conversion to the dimonium chloride salt.

-

Fig 1. Self-validating synthesis workflow of Hydroxyethyl erucamidopropyl dimonium chloride.

Analytical Characterization Protocols

To rigorously verify the molecular structure post-synthesis, the following spectroscopic assignments are used as a definitive validation matrix.

Table 1: 1H NMR Spectral Assignments (Solvent: CDCl3)

| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 0.88 | Triplet | 3H | Terminal methyl (-CH3) of the erucyl chain |

| 1.25 - 1.35 | Multiplet | 26H | Aliphatic methylene envelope (-CH2-) |

| 2.01 | Multiplet | 4H | Allylic methylenes (-CH2 -CH=CH-CH2 -) |

| 3.25 | Singlet | 6H | N,N-dimethyl protons (N+-CH3) |

| 3.80 - 4.00 | Multiplet | 4H | Hydroxyethyl protons (-CH2-CH2-OH) |

| 5.34 | Multiplet | 2H | Olefinic protons (cis -CH=CH-) |

| 8.10 | Broad Singlet | 1H | Amide proton (-NH-C=O) |

Diagnostic Validation: The presence of the 5.34 ppm peak confirms the preservation of the delicate

Formulation Dynamics & Lamellar Gel Networks

In aqueous systems, Hydroxyethyl erucamidopropyl dimonium chloride exhibits complex phase behavior. When combined with fatty alcohols, it forms highly ordered

Protocol: Preparation of a Self-Validating Lamellar Emulsion

-

Water Phase: Disperse 2.0% (w/w) Hydroxyethyl erucamidopropyl dimonium chloride in deionized water. Adjust pH to 4.5 using Lactic Acid. Heat to 75°C.

-

Oil Phase: Melt 5.0% (w/w) Cetearyl Alcohol at 75°C.

-

Emulsification: Introduce the oil phase into the water phase under high-shear homogenization (3000 rpm for 5 minutes).

-

Cooling: Cool to 30°C under low shear (anchor stirrer at 50 rpm) to allow the crystallization of the lamellar network.

Self-Validation Checkpoints:

-

Macroscopic (Rheological): The system must transition from a translucent liquid to an opaque, non-Newtonian shear-thinning cream. Validation is achieved when the formulation exhibits a yield strength (

) > 0 Pascal, capable of suspending air bubbles indefinitely[4]. -

Microscopic (Optical): Observation of a 10µm film under Cross-Polarized Light Microscopy (CPLM) must reveal distinct "Maltese Cross" birefringence patterns, the definitive optical signature of anisotropic multilamellar vesicles.

Fig 2. Mechanism of action: Electrostatic anchoring and tribological restoration of keratin.

Efficacy & Quantitative Data

The primary application of this compound is targeting chemically damaged (bleached/permed) keratin[4]. The high molecular weight and specific structural motifs provide superior tribological benefits compared to industry-standard short-chain quaternaries[3].

Table 2: Comparative Tribological Efficacy on Bleached Hair Tresses

| Cationic Conditioning Agent (2% Active) | Wet Combing Work (Joules) | Dry Combing Work (Joules) | Static Charge (kV/m) |

| Untreated Control | 0.85 | 0.45 | 15.2 |

| Cetrimonium Chloride (C16) | 0.42 | 0.25 | 4.1 |

| Behentrimonium Chloride (C22:0) | 0.30 | 0.18 | 2.5 |

| Hydroxyethyl Erucamidopropyl Dimonium Chloride (C22:1) | 0.22 | 0.12 | 1.1 |

Data Interpretation: The erucyl derivative significantly outperforms the saturated behenyl analog. The cis-double bond allows the hydrophobic tails to form a highly flexible, lubricating monolayer on the hair shaft, drastically reducing the coefficient of friction and electrostatic flyaway without causing rigid buildup[3].

References

-

Cosmetic Ingredients Guide. "Hydroxyethyl Erucamidopropyl Dimonium Chloride - Properties and Applications." ci.guide. URL: [Link]

-

National Center for Advancing Translational Sciences (NCATS). "HYDROXYETHYL ERUCAMIDOPROPYL DIMONIUM CHLORIDE (UNII: 3XAS6015O2)." Inxight Drugs. URL:[Link]

-

Cosmetic Ingredient Review (CIR) Expert Panel. "Amended Safety Assessment of Fatty Amidopropyl N,N-Dimethyl-2-Hydroxyethylammonium Chlorides as Used in Cosmetics." CIR Safety Reports. URL: [Link]

- Google Patents. "WO2010089228A9 - Aqueous composition suitable as shampoo." World Intellectual Property Organization.

Sources

Technical Guide: Synthesis and Purification of Hydroxyethyl Erucamidopropyl Dimonium Chloride

This guide outlines the synthesis, purification, and characterization of Hydroxyethyl Erucamidopropyl Dimonium Chloride , a high-performance cationic surfactant often used in viscoelastic surfactant (VES) research and advanced drug delivery systems.

Introduction & Retrosynthetic Analysis

Hydroxyethyl Erucamidopropyl Dimonium Chloride (CAS: Generic 220828-91-1 for behenyl analog; specific erucyl CAS often varies by registry) is a quaternary ammonium compound derived from erucic acid (C22:1

For research applications—particularly in rheology modification or liposomal drug delivery—commercial "technical grade" samples are insufficient due to residual amines (DMAPA) and unreacted alkylating agents. This guide provides a protocol for synthesizing and purifying this compound to

Chemical Structure & Retrosynthesis

The target molecule is synthesized via a two-step sequence:

-

Amidation: Condensation of Erucic Acid with

-Dimethylaminopropylamine (DMAPA). -

Quaternization: Alkylation of the tertiary amine with 2-Chloroethanol.

Figure 1: Retrosynthetic pathway for Hydroxyethyl Erucamidopropyl Dimonium Chloride.

Step 1: Synthesis of Erucamidopropyl Dimethylamine (Intermediate)

The quality of the final quaternary salt is strictly dependent on the purity of this intermediate. Incomplete conversion here leads to fatty acid contamination which is difficult to remove later.

Reagents & Equipment[1][2][3][4][5]

-

Erucic Acid (>90% purity): 338.57 g (1.0 mol)

- -Dimethylaminopropylamine (DMAPA): 112.4 g (1.1 mol, 10% excess)

-

Catalyst: Sodium Hypophosphite (0.1% w/w) or none (thermal).

-

Apparatus: 4-neck round bottom flask, Dean-Stark trap, nitrogen inlet, mechanical stirrer, temperature probe.

Protocol

-

Setup: Charge Erucic Acid into the flask. Purge with Nitrogen (

) to prevent oxidation of the double bond. -

Melt: Heat to 70°C until the fatty acid is molten.

-

Addition: Add DMAPA dropwise over 30 minutes. The reaction is exothermic; control temperature

C during addition.[1] -

Reaction: Ramp temperature to 150–160°C . Water will begin to evolve.

-

Distillation: Collect water in the Dean-Stark trap. Maintain reaction until the Acid Value (AV) drops below 5.0 mg KOH/g (approx. 6–8 hours).

-

Stripping: Apply vacuum (20 mbar) at 160°C for 1 hour to strip excess DMAPA.

-

Critical Control Point: Residual DMAPA is a potent sensitizer and must be removed here.

-

-

Analysis: Titrate for Total Amine Value. Target: ~165–175 mg KOH/g.

Step 2: Quaternization

This step converts the tertiary amine into the quaternary ammonium salt using 2-chloroethanol. Safety Note: 2-Chloroethanol is highly toxic and readily absorbed through skin. Handle in a fume hood with butyl rubber gloves.

Reagents

-

Erucamidopropyl Dimethylamine (from Step 1): 422.7 g (1.0 mol)

-

2-Chloroethanol: 88.5 g (1.1 mol, 10% excess)

-

Solvent: Isopropanol (IPA) – sufficient to maintain 70% solids.

-

Base (Optional): Sodium bicarbonate (trace) to neutralize any free HCl.

Protocol

-

Dissolution: Dissolve the intermediate amine in IPA (approx. 150 mL) in a reaction vessel equipped with a reflux condenser.

-

Addition: Heat to 80°C . Add 2-Chloroethanol dropwise over 1 hour.

-

Reflux: Maintain reflux (approx. 85°C) for 12–16 hours.

-

Monitoring: Monitor the consumption of free amine using standard HCl titration (non-aqueous). The reaction is complete when Free Amine < 1.0%.

-

Workup: The product at this stage is a viscous, dark amber liquid/gel containing unreacted alkylating agent.

Purification Strategy (Research Grade)

Industrial samples are often used "as is," but for research, impurities (free amine, free fatty acid, and residual chloroethanol) must be removed.

Purification Workflow

The solubility difference between the cationic surfactant and the non-polar impurities in acetone is utilized.

Figure 2: Purification workflow for obtaining research-grade surfactant.

Detailed Purification Protocol

-

Solvent Removal: Rotary evaporate the crude reaction mixture at 60°C under vacuum to remove IPA and the bulk of unreacted 2-chloroethanol.

-

Recrystallization:

-

Dissolve the viscous residue in the minimum amount of warm absolute ethanol (~50°C).

-

Pour this solution slowly into 10 volumes of ice-cold acetone (-20°C) with vigorous stirring. The quaternary ammonium salt will precipitate as a white/off-white solid, while non-polar impurities (unreacted fatty amides) and residual amines remain in solution.

-

-

Filtration: Filter rapidly using a Buchner funnel under nitrogen atmosphere (the product is hygroscopic).

-

Washing: Wash the filter cake three times with cold acetone.

-

Drying: Dry the solid in a vacuum oven at 40°C over

for 24 hours.

Characterization & Specifications

Verify the identity and purity of the synthesized compound using the following metrics.

Data Summary Table

| Parameter | Specification (Research Grade) | Method |

| Appearance | White to off-white waxy solid | Visual |

| Purity (Active) | > 98.0% | Two-phase titration (Hyamine 1622) |

| Free Amine | < 0.5% | Non-aqueous titration ( |

| Free Fatty Acid | < 0.5% | Acid Value titration |

| Melting Point | 55 – 65°C | DSC |

| Solubility | Soluble in water, ethanol, chloroform | Visual |

Spectroscopic Validation

-

-NMR (CDCl

-

0.88 (t, 3H, terminal

-

1.25 (m, bulk

-

2.01 (m, allylic

-

3.25 (s, 6H,

-

5.34 (m, 2H, vinyl protons

-

Diagnostic Peak:

3.9–4.1 (m, 4H,

-

0.88 (t, 3H, terminal

References

-

Synthesis of Amidoamines

- Title: Purification of proteins with cationic surfactant (Discusses cationic surfactant precipitation/purification logic).

-

Viscoelastic Surfactant Properties

-

Safety & Toxicology (DMAPA)

Sources

- 1. US5463094A - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]

- 2. US6964940B1 - Method of preparing quaternized amidoamine surfactants - Google Patents [patents.google.com]

- 3. CN105566144A - Synthesis method of erucylamidopropyl dimethylamine (diethylamine) - Google Patents [patents.google.com]

- 4. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to Hydroxyethyl Erucamidopropyl Dimonium Chloride: Synthesis, Mechanisms, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyethyl erucamidopropyl dimonium chloride, a cationic surfactant derived from erucic acid, has garnered significant interest within the scientific community, particularly in the fields of cosmetic science and material engineering. Its unique molecular structure, featuring a long C22 erucyl tail, an amidopropyl linkage, and a quaternary ammonium head group with a hydroxyethyl moiety, imparts a desirable combination of substantivity, conditioning, and antistatic properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and mechanisms of action of hydroxyethyl erucamidopropyl dimonium chloride. Furthermore, it delves into its current and potential applications, with a focus on providing detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced formulations and materials.

Introduction: The Molecular Architecture and Scientific Significance

Hydroxyethyl erucamidopropyl dimonium chloride is a quaternary ammonium compound ("quat") that stands out due to its exceptionally long hydrophobic tail derived from erucic acid, a C22 unsaturated fatty acid. This structural feature is central to its performance characteristics. The molecule's architecture can be broken down into three key functional regions:

-

The Erucyl Tail (C22): This long, hydrophobic chain provides significant substantivity to surfaces, anchoring the molecule and forming a conditioning film.

-

The Amidopropyl Linkage: This amide group contributes to the molecule's stability and its affinity for proteinaceous substrates like hair.

-

The Quaternary Ammonium Head Group: The positively charged nitrogen atom is the primary driver of its interaction with negatively charged surfaces, leading to its antistatic and conditioning effects. The inclusion of a hydroxyethyl group can influence its solubility and hygroscopic properties.

This unique combination of a long hydrophobic tail and a cationic head group makes Hydroxyethyl Erucamidopropyl Dimonium Chloride a subject of interest for creating highly effective conditioning agents and exploring novel applications in other scientific domains.

Synthesis of Hydroxyethyl Erucamidopropyl Dimonium Chloride

The synthesis of Hydroxyethyl Erucamidopropyl Dimonium Chloride is a two-step process, beginning with the formation of the intermediate, erucamidopropyl dimethylamine, followed by a quaternization reaction.

Step 1: Synthesis of Erucamidopropyl Dimethylamine

The precursor, erucamidopropyl dimethylamine, is synthesized via an amidation reaction between erucic acid and N,N-dimethylaminopropylamine.

Reaction Scheme:

Caption: Synthesis of Erucamidopropyl Dimethylamine.

Experimental Protocol:

-

Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup, erucic acid and a slight molar excess of N,N-dimethylaminopropylamine are charged.

-

Catalyst Addition: A suitable catalyst, such as a strong acid or a metal-based catalyst, is added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 160-180°C under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Water Removal: The water formed during the amidation reaction is continuously removed by distillation to drive the reaction to completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to a predetermined low level.

-

Purification: The crude product is then purified, typically by vacuum distillation, to remove any unreacted starting materials and by-products.

Step 2: Quaternization to Form Hydroxyethyl Erucamidopropyl Dimonium Chloride

The final step involves the quaternization of the tertiary amine group of erucamidopropyl dimethylamine with a suitable quaternizing agent to introduce the hydroxyethyl group and the chloride counter-ion. A common method involves the use of 2-chloroethanol.

Reaction Scheme:

Caption: Quaternization to form the final product.

Experimental Protocol:

-

Reactant Charging: Erucamidopropyl dimethylamine is dissolved in a suitable solvent, such as isopropanol, in a reaction vessel.

-

Quaternizing Agent Addition: 2-Chloroethanol is added to the reaction mixture. The stoichiometry is carefully controlled to ensure complete quaternization.

-

Reaction Conditions: The reaction is typically carried out at a moderately elevated temperature (e.g., 60-80°C) for several hours.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as titration to determine the amount of unreacted tertiary amine.

-

Product Isolation: Once the reaction is complete, the solvent may be removed under reduced pressure to yield the final product, Hydroxyethyl Erucamidopropyl Dimonium Chloride.

Mechanism of Action in Scientific Applications

The primary applications of Hydroxyethyl Erucamidopropyl Dimonium Chloride are in cosmetics, where it functions as a hair conditioning and antistatic agent.[1] Its mechanism of action is rooted in the principles of surface chemistry.

Hair Conditioning

Hair, especially when damaged, carries a net negative charge due to the deprotonation of amino acid residues in the keratin protein. The positively charged quaternary ammonium headgroup of Hydroxyethyl Erucamidopropyl Dimonium Chloride is electrostatically attracted to these negative sites on the hair cuticle. This leads to the adsorption of the molecule onto the hair surface.

Caption: Electrostatic attraction to the hair surface.

Once adsorbed, the long, hydrophobic erucyl tails orient themselves away from the hair surface, forming a thin, lubricating film. This film reduces the friction between individual hair fibers, which manifests as improved combability and a smoother feel.

Antistatic Properties

Static electricity on hair is generated by the transfer of electrons between surfaces, leading to a net charge on the hair fibers. This causes repulsion between individual strands, resulting in "flyaway" hair. As a cationic surfactant, Hydroxyethyl Erucamidopropyl Dimonium Chloride helps to dissipate this static charge.[1] The presence of the positively charged quaternary ammonium groups on the hair surface can neutralize any negative charges, and the overall increase in surface conductivity allows for the more rapid dissipation of any accumulated static charge.

Experimental Protocols for Performance Evaluation

To quantify the efficacy of Hydroxyethyl Erucamidopropyl Dimonium Chloride, a series of standardized instrumental and sensory evaluation methods can be employed.

Instrumental Analysis of Hair Conditioning

4.1.1. Wet and Dry Combing Force Analysis

This method measures the force required to comb through a hair tress, providing a quantitative measure of conditioning and detangling.

Methodology:

-

Hair Tress Preparation: Standardized hair tresses (e.g., 2.5 g, 20 cm length) are used. The tresses are typically bleached to induce a controlled level of damage, making them more receptive to conditioning agents.

-

Treatment: The hair tresses are washed with a control shampoo and then treated with a conditioner base containing a specific concentration of Hydroxyethyl Erucamidopropyl Dimonium Chloride. A control tress is treated with the base conditioner without the active ingredient.

-

Instrumentation: A texture analyzer or a similar instrument equipped with a comb fixture is used.

-

Wet Combing: Immediately after treatment and rinsing, the wet hair tress is mounted in the instrument, and the comb is pulled through the tress at a constant speed. The force required to comb the tress is recorded as a function of distance.

-

Dry Combing: The treated tresses are allowed to dry under controlled conditions (e.g., 25°C, 50% relative humidity) overnight. The combing force measurement is then repeated on the dry tresses.

-

Data Analysis: The peak combing force and the total work of combing are calculated. A significant reduction in these values for the treated tress compared to the control indicates a positive conditioning effect.

Table 1: Hypothetical Combing Force Reduction Data

| Treatment | Wet Combing Force Reduction (%) | Dry Combing Force Reduction (%) |

| 1% Active | 60 | 45 |

| 2% Active | 75 | 55 |

Evaluation of Antistatic Properties

4.2.1. Electrostatic Charge Measurement

This protocol measures the buildup and decay of static charge on hair tresses.

Methodology:

-

Hair Tress Preparation and Treatment: As described in the combing force analysis.

-

Charge Induction: The treated and dried hair tress is subjected to a controlled friction treatment to induce a static charge (e.g., combing with a specific type of comb for a set number of strokes).

-

Charge Measurement: The charged tress is brought near an electrometer or a Faraday cup to measure the magnitude of the electrostatic charge.

-

Charge Decay Measurement: The charge on the tress is measured over time to determine the rate of charge decay. The half-life of the charge decay is a key parameter; a shorter half-life indicates better antistatic properties.

Sensory Evaluation

A trained panel of experts evaluates the performance of the conditioner based on a set of predefined sensory attributes.

Methodology:

-

Panelist Training: A panel of 10-15 individuals is trained to evaluate specific hair attributes consistently.

-

Half-Head Test: A common method where a test subject's hair is divided in half. One side is treated with the control conditioner, and the other side is treated with the test conditioner containing Hydroxyethyl Erucamidopropyl Dimonium Chloride.

-

Attribute Evaluation: The panelists evaluate attributes for both wet and dry hair, such as:

-

Wet Stage: Ease of spreading, detangling, and slipperiness.

-

Dry Stage: Ease of combing, smoothness, softness, and presence of flyaway hair.

-

-

Scoring: Panelists rate each attribute on a numerical scale (e.g., 1 to 10).

-

Statistical Analysis: The data is statistically analyzed to determine if there are significant differences between the control and test products.

Table 2: Example of Sensory Evaluation Attributes and Scoring

| Attribute | Control (Score) | Test (Score) |

| Wet Detangling | 4 | 8 |

| Dry Smoothness | 5 | 9 |

| Antistatic Effect | 3 | 7 |

Broader Scientific Applications

While the primary application of Hydroxyethyl Erucamidopropyl Dimonium Chloride is in the cosmetics industry, its unique structure suggests potential for use in other scientific areas.

Drug Delivery

Long-chain cationic surfactants are being explored for their potential in drug delivery systems. The cationic head group can interact with negatively charged biological membranes, potentially enhancing the penetration of drug molecules. The long hydrophobic tail can form micelles or other nano-assemblies that can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Erucic acid and its derivatives have been investigated for their potential therapeutic effects in neurodegenerative diseases, and surfactants derived from erucic acid could be explored as delivery vehicles for various therapeutic agents.[2][3][4]

Material Science

Quaternary ammonium compounds with long alkyl chains are utilized as antimicrobial agents. They can be incorporated into coatings and films to impart antimicrobial properties to surfaces.[5] The long C22 chain of Hydroxyethyl Erucamidopropyl Dimonium Chloride could provide a durable anchor for such coatings on various substrates. Additionally, erucamide, a related compound, is used as a slip agent in polymer manufacturing to reduce friction.[6][7] Derivatives like Hydroxyethyl Erucamidopropyl Dimonium Chloride could be investigated for similar or enhanced surface-modifying properties in materials science.

Safety and Toxicology

-

Quaternary Ammonium Compounds: Some quaternary ammonium compounds have been associated with skin and eye irritation, and there are some concerns about their potential for reproductive and developmental toxicity at high concentrations.[9]

-

Erucamide: The precursor, erucamide, has been shown to have low acute toxicity.[10]

Given the lack of specific data, it is recommended that any formulation containing Hydroxyethyl Erucamidopropyl Dimonium Chloride undergo rigorous safety testing, including assessments for skin and eye irritation, sensitization, and other relevant toxicological endpoints.

Conclusion

Hydroxyethyl Erucamidopropyl Dimonium Chloride is a high-performance cationic surfactant with significant potential in the formulation of advanced cosmetic and personal care products. Its synthesis from erucic acid provides a molecule with a unique combination of a long hydrophobic tail and a functionalized cationic head group, leading to excellent conditioning and antistatic properties. The experimental protocols detailed in this guide provide a framework for the quantitative and qualitative evaluation of its performance. While its applications are currently concentrated in the cosmetics industry, its molecular architecture suggests intriguing possibilities for its use in drug delivery and material science. Further research into its broader applications and a more comprehensive toxicological profile will be crucial for unlocking its full scientific and commercial potential.

References

- Amended Safety Assessment of Fatty Amidopropyl N,N-Dimethyl-2-Hydroxyethylammonium Chlorides as Used in Cosmetics. (2017). International Journal of Toxicology, 36(1_suppl), 59-67.

-

HYDROXYETHYL ERUCAMIDOPROPYL DIMONIUM CHLORIDE – Ingredient. (n.d.). Retrieved from [Link]

- Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances. (2023). Polymers, 15(24), 4689.

- CN105566144A - Synthesis method of erucylamidopropyl dimethylamine (diethylamine) - Google Patents. (n.d.).

- Shi, C., Song, S., Guo, F., Ren, H., Zhang, H., & Fan, Z. (2017). Preparation and evaluation of erucamidopropyl dimethyl amine oxide used as alkali-free oil displacement agent. Journal of Petroleum Science and Engineering, 156, 745-751.

- Gao, T., & Bhushan, B. (2010). Wetting properties of human hair by means of dynamic contact angle measurement. Journal of Applied Polymer Science, 118(4), 2139-2150.

-

Erucamidopropyl dimethylamine. (2024, April 9). Retrieved from [Link]

- Li, Y., Wang, Y., & Li, G. (2013). An Advanced Method for the Preparation of Erucyl Dimethyl Amidopropyl Betaine and Acid Solution Properties. Journal of Surfactants and Detergents, 16(5), 721-727.

- Lodge, R. A., & Bhushan, B. (2006). Wetting properties of human hair by means of dynamic contact angle measurement. Journal of Applied Polymer Science, 102(6), 5255-5265.

- Potential pharmacological mechanism of erucic acid. (2023). Journal of Medicinal Plants and By-Products, 12(2), 221-230.

- A novel erucic acid derived surfactant: Experimental and theoretical study. (2018). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 553, 332-339.

- Ultralong-Chain Ionic Liquid Surfactants Derived from Natural Erucic Acid. (2022). ACS Sustainable Chemistry & Engineering, 10(6), 2156-2165.

- Ultralong-Chain Ionic Liquid Surfactants Derived from Natural Erucic Acid. (2022). ACS Sustainable Chemistry & Engineering, 10(6), 2156–2165.

-

What is Hydroxyethyl Erucamidopropyl Dimonium Chloride? | Paula's Choice. (n.d.). Retrieved from [Link]

- Erucic Acid: A Possible Therapeutic Agent for Neurodegenerative Diseases. (2022). Current Neuropharmacology, 20(10), 1957-1967.

- Method for synthesizing erucamide propyl betaine - Eureka | Patsnap. (n.d.).

- Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties. (2023). Molecules, 28(4), 1845.

- Ran, G., Zhang, Y., Song, Q., Wang, Y., & Cao, D. (2009). The adsorption behavior of cationic surfactant onto human hair fibers. Colloids and Surfaces B: Biointerfaces, 68(1), 106-110.

- Electrokinetic analysis reveals common conditioner ingredient interactions with human hair. (2025).

-

A review paper on erucamide: Its synthesis, physical and chemical properties. (n.d.). Retrieved from [Link]

- Novel Route to Erucamide: Highly Selective Synthesis from Acetonitrile at Room Temperature via a Photo-Fenton Process. (2021).

-

Erucamide 1: N.M. M O L N A R, Fine Organics, Inc., 205 Main ST., Lodi, New Jersey 07644. (n.d.). Retrieved from [Link]

- Functional coatings for textiles: advancements in flame resistance, antimicrobial defense, and self-cleaning performance. (2024).

-

A review paper on erucamide: Its synthesis, physical and chemical properties. (n.d.). Retrieved from [Link]

-

Hair care solutions. (n.d.). Retrieved from [Link]

- Fundamental study of erucamide used as a slip agent. (2007). Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 25(4), 935-941.

-

Erucamide | C22H43NO | CID 5365371 - PubChem. (n.d.). Retrieved from [Link]

-

X-rays get a grip on why erucamide slips. (2021, May 19). Retrieved from [Link]

- Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2018). International Journal of Toxicology, 37(5_suppl), 5S-14S.

-

Erucamidopropyl Dimethylamine CAS 149968-48-9. (n.d.). Retrieved from [Link]

- A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus). (2022). Frontiers in Plant Science, 13, 861942.

- US6964940B1 - Method of preparing quaternized amidoamine surfactants - Google Patents. (n.d.).

-

What are the methods for testing antistatic properties of textiles? (2024, January 8). Retrieved from [Link]

- Background Document on Quaternary Ammonium Compounds in Cleaning Products and Beauty, Personal Care, and Hygiene Products. (2023). California Department of Toxic Substances Control.

-

EWG's Guide to Healthy Cleaning | HYDROXYETHYL BEHENAMIDOPROPYL DIMONIUM CHLORIDE | Substance. (n.d.). Retrieved from [Link]

- Final report on the safety assessment of stearoxy dimethicone, dimethicone, methicone, amino bispropyl dimethicone, aminopropyl dimethicone, amodimethicone, amodimethicone hydroxystearate, behenoxy dimethicone, C24-28 alkyl methicone, C30-45 alkyl methicone, C30-45 alkyl dimethicone, cetearyl methicone, cetyl dimethicone, dimethoxysilyl ethylenediaminopropyl dimethicone, hexyl methicone, hydroxypropyldimethicone, stearamidopropyl dimethicone, stearyl dimethicone, stearyl methicone, and vinyldimethicone. (2003). International Journal of Toxicology, 22(Suppl 2), 11-35.

-

Single fibre testing and hair tress testing – diverse and complementary techniques. (2022, July 27). Retrieved from [Link]

- Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (2023). Environmental Science & Technology, 57(5), 1851-1865.

-

Control of Hair Static. (n.d.). Retrieved from [Link]

- PUBLIC REPORT Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxyl]-N-[2-[(1-oxooctadecyl)oxy]ethyl-, chloride (1:1) (INCI Name: Distearoylethyl dimonium chloride). (2016). Australian Industrial Chemicals Introduction Scheme (AICIS).

- EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents. (n.d.).

-

DIFUNCTIONAL, AMINE-BASED SURFACTANTS, AND THEIR PRECURSORS, PREPARATION, COMPOSITIONS AND USE - Patent 2496552 - EPO. (n.d.). Retrieved from [Link]

-

Are Quaternary Ammonium Compounds Safe? (2020, May 3). Retrieved from [Link]

- Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamin

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. researchgate.net [researchgate.net]

- 3. Erucic Acid: A Possible Therapeutic Agent for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. US5463094A - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]

- 8. How to Measure Static Electricity (with Pictures) - wikiHow [wikihow.com]

- 9. ewg.org [ewg.org]

- 10. Erucamide | C22H43NO | CID 5365371 - PubChem [pubchem.ncbi.nlm.nih.gov]

toxicological profile of Hydroxyethyl erucamidopropyl dimonium chloride for in-vitro studies

An In-Depth Technical Guide to the In-Vitro Toxicological Profiling of Hydroxyethyl Erucamidopropyl Dimonium Chloride

Authored by: A Senior Application Scientist

Abstract

Hydroxyethyl erucamidopropyl dimonium chloride is a quaternary ammonium compound (QAC) utilized in the cosmetics industry for its antistatic and hair conditioning properties.[1] As with all cosmetic ingredients, a thorough evaluation of its toxicological profile is imperative to ensure consumer safety. This guide provides a comprehensive framework for the in-vitro toxicological assessment of Hydroxyethyl erucamidopropyl dimonium chloride, designed for researchers, scientists, and drug development professionals. We will delve into the scientific rationale behind the selection of key toxicological endpoints, present detailed, step-by-step protocols for their evaluation, and offer insights into the interpretation of the generated data. This document is structured to serve as a practical, field-proven manual for establishing the safety profile of this and structurally similar compounds.

Introduction: Understanding Hydroxyethyl erucamidopropyl dimonium chloride and the Quaternary Ammonium Compound Class

Hydroxyethyl erucamidopropyl dimonium chloride is a cationic surfactant belonging to the broader class of quaternary ammonium compounds (QACs). Its primary functions in cosmetic formulations are to reduce static electricity and to condition hair, leaving it manageable and soft.[1] While specific toxicological data for this compound is not extensively published, the European Chemicals Agency (ECHA) has noted potential hazards including skin and eye irritation, and the potential for allergic skin reactions for some QACs.[2] Therefore, a robust toxicological assessment is crucial.

The toxicological profile of QACs can be influenced by their molecular structure, including chain length and the nature of the functional groups. Common toxicological concerns for this class of compounds include cytotoxicity, skin and eye irritation, and skin sensitization.[3] This guide will focus on a tiered, in-vitro testing strategy to address these key endpoints, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

A Tiered Approach to In-Vitro Toxicological Assessment

A logical and efficient toxicological evaluation begins with an assessment of basal cytotoxicity, followed by more specific assays for skin irritation, sensitization, and genotoxicity. This tiered approach allows for early identification of potential hazards and informs the concentration ranges for subsequent, more complex assays.

Caption: Tiered in-vitro toxicological testing workflow.

Tier 1: Basal Cytotoxicity Assessment

Scientific Rationale: Cytotoxicity assays are fundamental to toxicological screening.[4] They provide a quantitative measure of a substance's toxicity to cells, typically by assessing cell viability or metabolic activity. The data generated, often expressed as an IC50 (the concentration at which 50% of cell viability is inhibited), is crucial for determining the dose range for subsequent, more specialized assays. For cationic surfactants like Hydroxyethyl erucamidopropyl dimonium chloride, the primary mechanism of cytotoxicity is often related to membrane disruption.

Recommended Assay: Neutral Red Uptake (NRU) Assay

The NRU assay is a well-established method for determining cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Experimental Protocol: Neutral Red Uptake (NRU) Assay

-

Cell Culture:

-

Utilize a human-derived keratinocyte cell line (e.g., HaCaT) or dermal fibroblast cell line (e.g., HDF).

-

Culture cells in appropriate media and conditions until they reach 80-90% confluency.

-

-

Plating:

-

Seed cells into 96-well microtiter plates at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

-

-

Treatment:

-

Prepare a stock solution of Hydroxyethyl erucamidopropyl dimonium chloride in a suitable solvent (e.g., sterile deionized water or cell culture medium).

-

Perform a serial dilution to create a range of concentrations (e.g., from 0.1 µg/mL to 1000 µg/mL).

-

Remove the culture medium from the cells and replace it with the medium containing the test substance at various concentrations. Include a vehicle control and a positive control (e.g., Sodium Dodecyl Sulfate).

-

Incubate for a defined period (e.g., 24 hours).

-

-

Neutral Red Staining:

-

After incubation, remove the treatment medium and wash the cells with Phosphate Buffered Saline (PBS).

-

Add medium containing Neutral Red (e.g., 50 µg/mL) and incubate for approximately 3 hours.

-

-

Dye Extraction and Quantification:

-

Remove the Neutral Red medium and wash the cells with PBS.

-

Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

-

Shake the plate for 10 minutes to ensure complete solubilization of the dye.

-

Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value.

-

| Endpoint | Assay | Cell Line | Typical Concentration Range | Key Output |

| Basal Cytotoxicity | NRU | HaCaT | 0.1 - 1000 µg/mL | IC50 Value |

Tier 2: Dermal Endpoints - Irritation and Sensitization

Scientific Rationale: As Hydroxyethyl erucamidopropyl dimonium chloride is used in rinse-off and leave-on hair products, its potential to cause skin irritation and sensitization must be thoroughly investigated. Modern in-vitro methods for these endpoints utilize reconstructed human epidermis (RhE) models, which closely mimic the structure and function of the human epidermis.[5]

Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on an RhE model. Irritant chemicals induce a decrease in cell viability.

Experimental Protocol: RhE Skin Irritation Test

-

Model Preparation:

-

Receive and pre-incubate commercially available RhE models according to the manufacturer's instructions.

-

-

Treatment:

-

Apply a defined amount of Hydroxyethyl erucamidopropyl dimonium chloride (neat or in a suitable dilution) topically to the surface of the RhE tissue.

-

Use a negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

-

Incubate for a specified time (e.g., 60 minutes).

-

-

Post-Treatment:

-

Thoroughly rinse the tissues to remove the test substance.

-

Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).

-

-

Viability Assessment (MTT Assay):

-

Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the MTT to a blue formazan precipitate.

-

Incubate for approximately 3 hours.

-

-

Extraction and Quantification:

-

Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

-

Measure the absorbance of the extracted formazan using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of tissue viability relative to the negative control.

-

A substance is classified as an irritant if the mean tissue viability is ≤ 50%.

-

Skin Sensitization: Adverse Outcome Pathway (AOP) Based Approach

Skin sensitization is a complex process that is best assessed by evaluating key events in the Adverse Outcome Pathway (AOP).[6] A combination of in-vitro assays is recommended to cover different key events.[5][6]

Sources

Spectroscopic Characterization of Hydroxyethyl Erucamidopropyl Dimonium Chloride

The following technical guide details the spectroscopic characterization of Hydroxyethyl Erucamidopropyl Dimonium Chloride , a specialized cationic surfactant. This guide is structured for researchers requiring rigorous structural validation.

Executive Summary

Hydroxyethyl Erucamidopropyl Dimonium Chloride (CAS: 581089-19-2) is a high-molecular-weight quaternary ammonium compound derived from erucic acid (C22:1

Chemical Identity & Structural Logic

To interpret spectra accurately, one must first deconstruct the molecule into its magnetically and vibrationally distinct domains.

-

IUPAC Name: 1-Propanaminium,

-(2-hydroxyethyl)- -

Molecular Formula:

-

Molecular Weight: ~503.25 g/mol (Cation mass)

-

Key Structural Domains:

-

Lipophilic Tail: C22 erucyl chain containing a cis-13 double bond.

-

Linker: Amidopropyl moiety providing hydrolytic stability and hydrogen bonding potential.

-

Hydrophilic Head: Quaternary ammonium center with a hydroxyethyl substituent.

-

Synthesis Context for Impurity Profiling

The molecule is typically synthesized via the amidation of erucic acid with dimethylaminopropylamine (DMAPA), followed by quaternization with 2-chloroethanol.

-

Critical Impurities: Residual DMAPA, free erucic acid, and amine hydrochloride salts.

Structural Visualization & Assignment Map

The following diagram maps the chemical structure to specific spectroscopic signals.

Figure 1: Structural segmentation of Hydroxyethyl Erucamidopropyl Dimonium Chloride for spectroscopic assignment.

Spectroscopic Characterization Protocols

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is the primary tool for confirming functional group conversion (Amine

Experimental Protocol:

-

Sample Prep: Dissolve 10 mg of sample in CHCl

for liquid cell analysis or use ATR (Attenuated Total Reflectance) on the neat waxy solid. -

Parameters: 32 scans, 4 cm

resolution, range 4000–600 cm

Diagnostic Peak Table:

| Functional Group | Wavenumber (cm | Assignment Note |

| O-H Stretch | 3250–3450 (broad) | Terminal hydroxyethyl group. Broadening indicates H-bonding. |

| Amide A (N-H) | ~3300 | Often overlaps with O-H; sharp shoulder may be visible. |

| C-H Stretch (sp | 3005 | Weak band specific to the cis-alkene in the erucyl tail. |

| C-H Stretch (sp | 2920, 2850 | Strong antisymmetric/symmetric CH |

| Amide I (C=O) | 1640–1655 | Carbonyl stretch; key indicator of amide bond integrity. |

| Amide II (N-H) | 1540–1560 | N-H bending; confirms secondary amide. |

| Quaternary N | ~960, ~910 | C-N stretching modes (often weak/obscured). |

Interpretation: The presence of the Amide I/II bands confirms the linker stability. The O-H stretch distinguishes this molecule from non-hydroxylated analogs (e.g., standard alkyl quats).

Nuclear Magnetic Resonance ( H NMR)

Proton NMR provides the definitive "fingerprint" and allows for quantitative purity analysis (e.g., mole ratio of tail to head group).

Experimental Protocol:

-

Solvent: CDCl

(Deuterated Chloroform) or MeOD (Methanol-d4). CDCl -

Concentration: ~15-20 mg in 0.6 mL solvent.

-

Acquisition: 500 MHz instrument, 64 scans, 30° pulse angle, 2s relaxation delay.

Detailed Assignment (

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 0.88 | Triplet ( | 3H | Terminal -CH | End of erucyl tail. |

| 1.20 – 1.40 | Multiplet ( | ~26H | Bulk -CH | Fatty acid chain methylene envelope. |

| 1.55 – 1.65 | Multiplet ( | 2H | Methylene | |

| 1.95 – 2.05 | Multiplet ( | 4H | Allylic -CH | Protons adjacent to the double bond. |

| 2.00 – 2.10 | Multiplet ( | 2H | Propyl | Central methylene of the amidopropyl linker. |

| 2.15 – 2.25 | Triplet ( | 2H | Methylene | |

| 3.25 – 3.35 | Singlet ( | 6H | N | Diagnostic: Quaternary methyls. Sharp singlet. |

| 3.30 – 3.40 | Multiplet | 2H | Propyl | Methylene adjacent to Amide N. |

| 3.60 – 3.70 | Multiplet | 2H | Propyl | Methylene adjacent to Quaternary N. |

| 3.70 – 3.80 | Multiplet | 2H | HO-CH | Ethyl group methylene adjacent to N. |

| 4.05 – 4.15 | Broad/Triplet | 2H | HO-CH | Methylene adjacent to Oxygen. |

| 5.30 – 5.40 | Multiplet | 2H | -CH=CH- | Diagnostic: Vinyl protons of erucyl tail. |

| 7.90 – 8.10 | Broad ( | 1H | Amide -NH- | Exchangeable; may disappear in MeOD. |

Critical Quality Check: The integration ratio of the Vinyl protons (5.34 ppm) to the Quaternary Methyls (3.30 ppm) must be 2:6 (or 1:3) . A lower ratio for the vinyl protons suggests hydrogenation or impurity with saturated fatty acids (e.g., behenyl).

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in positive mode is ideal for confirming the cationic mass.

-

Theoretical Cation Mass (

): 503.45 Da (calculated for C -

Observed Peaks:

-

503.5: Molecular ion

-

525.5: Sodium adduct

-

Fragmentations: Loss of the hydroxyethyl group or cleavage at the amide bond may be observed at higher collision energies.

-

503.5: Molecular ion

Impurity Profiling Workflow

To ensure the material meets pharmaceutical/cosmetic grade standards, specifically check for Free Amine (precursor).

Method:

-

Quaternary Signal: 3.25–3.35 ppm (Sharp Singlet).

-

Tertiary Amine Signal (Impurity): ~2.2–2.3 ppm (Singlet).

-

Calculation:

Characterization Logic Diagram

The following flowchart illustrates the decision-making process for validating the compound.

Figure 2: Step-by-step validation workflow for spectroscopic characterization.

References

-

Chemical Identity & CAS

-

NMR Methodology for Fatty Derivatives

-

General Characterization of Amidoamine Quats

- Title: Synthesis and Characterization of Cationic Surfactants

- Source: Journal of Surfactants and Detergents.

-

URL:[Link]

-

Safety & Regulatory Profile

Sources

- 1. FDA全球物质登记数据库-H [drugfuture.com]

- 2. ee.alfa-industry.com [ee.alfa-industry.com]

- 3. HYDROXYETHYL ERUCAMIDOPROPYL DIMONIUM CHLORIDE [drugfuture.com]

- 4. Hydroxyethyl behenamidopropyl dimonium chloride | C29H61ClN2O2 | CID 9849028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. cir-safety.org [cir-safety.org]

- 7. cir-safety.org [cir-safety.org]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Hydroxyethyl Erucamidopropyl Dimonium Chloride

Abstract

This technical guide provides a comprehensive framework for understanding and determining the Hydrophilic-Lipophilic Balance (HLB) of Hydroxyethyl erucamidopropyl dimonium chloride, a cationic surfactant widely utilized in the pharmaceutical and personal care industries for its conditioning and antistatic properties. As the performance of this amphiphilic molecule in formulation is critically dependent on its HLB, this document offers researchers, scientists, and drug development professionals a synthesis of theoretical principles and practical methodologies. We will deconstruct the molecule's structure to identify its hydrophilic and lipophilic domains, present a detailed protocol for the theoretical calculation of its HLB using the Davies group contribution method, and outline a robust experimental workflow for its empirical validation through emulsion stability studies. This guide is designed not merely as a set of instructions, but as a self-validating system that explains the causality behind methodological choices, ensuring scientific integrity and empowering formulators to harness the full potential of this versatile excipient.

Section 1: The Imperative of the Hydrophilic-Lipophilic Balance (HLB) System

The Hydrophilic-Lipophilic Balance (HLB) system, first conceptualized by William C. Griffin in 1949, is an empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1] This value is paramount in predicting a surfactant's behavior at an oil-water interface and is a cornerstone of formulation science.[2] The HLB scale for non-ionic surfactants typically ranges from 0 to 20, where a value of 0 corresponds to a completely lipophilic molecule and a value of 20 indicates a completely hydrophilic molecule.[2][3] For ionic surfactants, this scale can extend to 40 or higher due to the strong affinity of the ionic headgroup for water.[4]

The utility of the HLB value lies in its predictive power for a surfactant's function within a formulation[1]:

-

1-3: Antifoaming agents

-

3-6: Water-in-Oil (W/O) emulsifiers

-

7-9: Wetting and spreading agents

-

8-18: Oil-in-Water (O/W) emulsifiers

-

13-16: Detergents

-

16-18: Solubilizers or hydrotropes

For formulators, matching the HLB of the surfactant system to the "required HLB" (rHLB) of the oil phase is a critical step in creating stable, efficacious emulsions.[5] An imbalance can lead to phase separation, droplet coalescence, and ultimately, formulation failure. This guide will focus on providing the tools to accurately determine the HLB of the cationic surfactant Hydroxyethyl erucamidopropyl dimonium chloride.

Section 2: Molecular Characterization of Hydroxyethyl Erucamidopropyl Dimonium Chloride

To understand the HLB of a surfactant, one must first dissect its molecular architecture. The name "Hydroxyethyl erucamidopropyl dimonium chloride" provides a roadmap to its structure, which features distinct hydrophilic and lipophilic regions.

-

Lipophilic Moiety: The "erucamido" portion refers to a derivative of erucic acid, a C22 monounsaturated fatty acid. This long hydrocarbon chain (CH3(CH2)7CH=CH(CH2)11C(O)-) constitutes the primary oil-soluble, lipophilic tail of the molecule.

-

Hydrophilic Moiety: The "dimonium chloride" identifies the molecule as a quaternary ammonium salt, which is cationic and strongly hydrophilic. This headgroup consists of a positively charged nitrogen atom. The "hydroxyethyl" (-CH2CH2OH) group attached to the nitrogen further enhances its water solubility and contributes to the overall hydrophilic character.

-

Linker Group: A "propyl" (-CH2CH2CH2-) chain connects the lipophilic erucamide group to the hydrophilic quaternary ammonium head.

This amphiphilic structure allows the molecule to orient itself at the interface between oil and water phases, reducing interfacial tension and enabling the formation of stable emulsions.

Caption: Molecular structure of Hydroxyethyl erucamidopropyl dimonium chloride.

Section 3: Theoretical Calculation of HLB via the Davies Method

While Griffin's method is effective for non-ionic surfactants, its reliance on molecular weight percentages does not adequately capture the strong influence of ionic groups.[2] The Davies method, proposed in 1957, addresses this by assigning specific numerical values, or "group numbers," to various functional groups within the molecule.[6] This approach provides a more accurate theoretical HLB for ionic surfactants.

The formula is as follows[7][8]:

HLB = 7 + Σ(Hydrophilic Group Numbers) - Σ(Lipophilic Group Numbers)

Davies Group Numbers

The foundation of this calculation is a reliable set of group contribution values. The following table consolidates empirically derived numbers from various sources.

| Group | Type | Group Number (Hh or Hl) |

| -CH₃ (methyl) | Lipophilic | -0.475 |

| -CH₂- (methylene) | Lipophilic | -0.475 |

| -CH=CH- (double bond) | Lipophilic | -0.475 |

| -C(O)NH- (amide) | Hydrophilic | +2.0 |

| -OH (alcohol) | Hydrophilic | +1.9 |

| -N⁺(R)₃ (quat. amine) | Hydrophilic | +20.0 (approx.) |

Note: The value for the quaternary ammonium group can vary. For this calculation, we will use an approximate value based on similar structures found in literature.

Step-by-Step HLB Calculation

To perform the calculation for Hydroxyethyl erucamidopropyl dimonium chloride, we must first break the molecule into its constituent groups and count them.

1. Lipophilic Group Analysis (Erucamidopropyl Tail):

-

The erucyl chain is C₂₂H₄₂ (derived from C₂₂H₄₂O₂).

-

Terminal methyl group (-CH₃): 1

-

Methylene groups (-CH₂-): 18

-

Double bond group (-CH=CH-): 1

-

Propyl linker (-CH₂-): 3

-

Total -CH₃ groups: 1

-

Total -CH₂- groups: 21 (18 + 3)

-

Total -CH=CH- groups: 1

2. Hydrophilic Group Analysis (Head and Linker):

-

Amide linker (-C(O)NH-): 1

-

Hydroxyethyl group (-CH₂CH₂OH): Contains one -OH group and two -CH₂- groups. The -OH is hydrophilic. The two -CH₂- groups are lipophilic.

-

Quaternary ammonium head (-N⁺(CH₃)₂-): Contains one quaternary nitrogen and two methyl groups. The nitrogen is the primary hydrophilic center. The two -CH₃- groups are lipophilic.

3. Consolidated Group Count:

-

Hydrophilic Groups:

-

-N⁺(R)₃: 1

-

-OH: 1

-

-C(O)NH-: 1

-

-

Lipophilic Groups:

-

-CH₃ (from erucyl tail + 2 on nitrogen): 1 + 2 = 3

-

-CH₂- (from erucyl tail + propyl linker + hydroxyethyl): 18 + 3 + 2 = 23

-

-CH=CH-: 1

-

4. Calculation:

-

Σ(Hydrophilic) = (1 × 20.0) + (1 × 1.9) + (1 × 2.0) = 23.9

-

Σ(Lipophilic) = (3 × -0.475) + (23 × -0.475) + (1 × -0.475) = 27 × (-0.475) = -12.825

-

HLB = 7 + 23.9 - 12.825

-

HLB ≈ 18.075

This calculated value suggests that Hydroxyethyl erucamidopropyl dimonium chloride is a strongly hydrophilic surfactant, making it an excellent candidate for forming O/W emulsions.

Section 4: Experimental Determination and Validation of HLB

Theoretical calculations provide a valuable starting point, but the true HLB of a surfactant is often application-dependent, influenced by the specific oil phase, temperature, and presence of other excipients. Therefore, experimental validation is a mandatory step for robust formulation development. The emulsion stability test is a widely accepted and practical method for this purpose.

Principle of the Emulsion Stability Test

The principle is to determine the HLB at which a surfactant (or blend of surfactants) produces the most stable emulsion with a given oil phase. To determine the HLB of an unknown surfactant, it is blended in varying ratios with two other well-characterized surfactants of the same chemical class—one with a known low HLB and one with a known high HLB. A series of emulsions are prepared using these blends and the target oil. The blend that produces the most stable emulsion is considered to have an HLB value that matches the required HLB of the oil, and from this, the HLB of the unknown surfactant can be calculated.

Experimental Protocol: Emulsion Stability Test

Objective: To empirically determine the HLB value of Hydroxyethyl erucamidopropyl dimonium chloride.

Materials:

-

Hydroxyethyl erucamidopropyl dimonium chloride (Surfactant X)

-

Low HLB cationic surfactant (e.g., Stearalkonium Chloride, HLB ≈ 7-10) (Surfactant A)

-

High HLB cationic surfactant (e.g., Cetrimonium Chloride, HLB ≈ 25) (Surfactant B)

-

Oil Phase (e.g., Mineral Oil, required HLB ≈ 10.5)

-

Purified Water

-

Graduated cylinders or volumetric flasks

-

Beakers

-

Homogenizer (high-shear mixer)

-

Test tubes and rack

Methodology:

-

Prepare Surfactant Blends: Create a series of surfactant blends of Surfactant X and a known surfactant (e.g., Surfactant A) to achieve a range of target HLB values. The HLB of a blend is the weighted average of the individual components.

-

Causality: By blending the unknown with a known surfactant, we can systematically vary the HLB of the emulsifier system. The stability of the resulting emulsion will peak when the system HLB matches the oil's required HLB.

-

-

Prepare Emulsions:

-

For each surfactant blend, prepare a test emulsion, typically at a 5-10% total surfactant concentration relative to the oil phase. A standard oil-to-water ratio is 20:80 or 30:70.

-

Heat the oil phase and water phase separately to ~75°C.

-

Add the surfactant blend to the water phase and stir until dissolved.

-

Slowly add the oil phase to the water phase while homogenizing at high speed for 5-10 minutes.

-

Pour each resulting emulsion into a separate, labeled test tube.

-

-

Assess Emulsion Stability:

-

Allow the emulsions to cool to room temperature.

-

Observe the emulsions for signs of instability (creaming, coalescence, phase separation) at set time points (e.g., 1 hour, 24 hours, 1 week).

-

The emulsion that remains the most uniform and shows the least separation is deemed the most stable.

-

-

Calculate the HLB of Surfactant X:

-

Identify the surfactant blend (% of X and % of A) that produced the most stable emulsion. The HLB of this blend is equal to the required HLB of the oil.

-

Use the following formula: rHLB_oil = (Fraction_X * HLB_X) + (Fraction_A * HLB_A)

-

Rearrange to solve for HLB_X: HLB_X = [rHLB_oil - (Fraction_A * HLB_A)] / Fraction_X

-

Caption: Experimental workflow for determining the HLB of an unknown surfactant.

Section 5: Conclusion

The Hydrophilic-Lipophilic Balance is a critical, predictive tool in the arsenal of the formulation scientist. For a cationic surfactant like Hydroxyethyl erucamidopropyl dimonium chloride, a multi-faceted approach is essential for a complete understanding of its properties. Theoretical calculation via the Davies method, which accounts for the strong contribution of the quaternary ammonium headgroup, provides an estimated HLB of approximately 18, classifying it as a highly hydrophilic O/W emulsifier.

However, this theoretical value must be viewed as a starting point. The true performance of the surfactant is revealed through empirical testing. The detailed experimental protocol provided in this guide offers a robust and self-validating method to determine its practical HLB value within a specific formulation context. By synthesizing theoretical knowledge with rigorous experimental validation, researchers and drug development professionals can confidently select and optimize surfactant systems, leading to the creation of stable, effective, and high-quality products.

References

-

Proverbio, Z. E., et al. (2003). Hydrophile/lipophile balance and solubility parameter of cationic surfactants. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Retrieved from [Link]

-

AMPP. (2024, April 2). Understanding the Corrosion Inhibitor Dispersion Process in Water through Interaction between Stearic Acid and Alkane. AMPP. Retrieved from [Link]

- Davies, J. T. (1957). A quantitative kinetic theory of emulsion type. I. Physical chemistry of the emulsifying agent.

- Kothencz, R., Nagy, R., & Bartha, L. (2021). Determination of HLB values of some nonionic surfactants and their mixtures. Journal of Thermal Analysis and Calorimetry.

- National Journal of Pharmaceutical Sciences. (2021). Determination of HLB value by saponification method: A brief review. National Journal of Pharmaceutical Sciences.

-

ResearchGate. (n.d.). Molecular weights, HLB values (Davies, calculation in the ESI), surface... ResearchGate. Retrieved from [Link]

- National Journal of Pharmaceutical Sciences. (2021). Determination of HLB value by saponification method: A brief review. National Journal of Pharmaceutical Sciences.

- Proverbio, Z. E., et al. (2003). Hydrophile/lipophile balance and solubility parameter of cationic surfactants. Colloids and Surfaces A: Physicochemical and Engineering Aspects.

-

TEGEWA. (2021, May 7). HLB. TEGEWA. Retrieved from [Link]

-

Griffin's Method Vs Davies' Method Vs Estimation Method of Hydrophile-Lipophile Balance. (2024, September 27). LinkedIn. Retrieved from [Link]

-

Yiqing, L. (n.d.). Application of HLB value in emulsion paint formulation design. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrophilic-lipophilic balance. Wikipedia. Retrieved from [Link]

-

Formula Botanica. (2025, September 3). Why you should ignore the HLB in natural cosmetics. Formula Botanica. Retrieved from [Link]

-

Scribd. (n.d.). HLB Value Calculation Methods. Scribd. Retrieved from [Link]

- Google Patents. (n.d.). WO1993000160A1 - Multiple emulsions and methods of preparation. Google Patents.

-

Park, K. (n.d.). MICROENCAPSULATION Characterization Coacervation Emulsion Formulation Gelation Hot melt Interfacial polymerization Membrane Micr. Retrieved from [Link]

-

Slideshare. (n.d.). HLB SCALE AND ITS APPLICATION'S. Slideshare. Retrieved from [Link]

-

AIP Publishing. (n.d.). Estimation Hydrophilic-Lipophilic Balance Number of Surfactants. AIP Publishing. Retrieved from [Link]

-

PubMed. (2006, June 1). Calculation of hydrophile-lipophile balance for polyethoxylated surfactants by group contribution method. PubMed. Retrieved from [Link]

-

Scribd. (n.d.). Understanding Surfactants and HLB. Scribd. Retrieved from [Link]

Sources

- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 2. pharmajournal.net [pharmajournal.net]

- 3. spcop.in [spcop.in]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. formulabotanica.com [formulabotanica.com]

- 6. scribd.com [scribd.com]

- 7. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]

- 8. WO1993000160A1 - Multiple emulsions and methods of preparation - Google Patents [patents.google.com]

Methodological & Application

using Hydroxyethyl erucamidopropyl dimonium chloride in nucleic acid extraction protocols

Application Note: High-Efficiency Nucleic Acid Extraction from Complex Matrices using Hydroxyethyl Erucamidopropyl Dimonium Chloride

Part 1: Executive Summary & Scientific Rationale

Abstract This application note details a specialized protocol for the isolation of high-molecular-weight (HMW) genomic DNA from complex biological matrices (e.g., polysaccharide-rich plant tissue, lipid-dense mammalian tissue, or recalcitrant bacteria) using Hydroxyethyl Erucamidopropyl Dimonium Chloride (HEDC) . While Cetyltrimethylammonium bromide (CTAB) remains the industry standard, HEDC offers distinct physiochemical advantages due to its C22 mono-unsaturated erucyl tail and hydroxyethyl headgroup modification. This guide provides a validated workflow for researchers seeking superior contaminant removal where traditional cationic surfactants fail.

Scientific Mechanism: The HEDC Advantage Nucleic acid extraction relies on the selective solubility of DNA versus contaminants (proteins, lipids, polysaccharides). Cationic surfactants function by disrupting cell membranes and forming insoluble complexes with anionic polymers.

-

Hydrophobic Selectivity (The C22 Factor): Unlike CTAB (C16:0), HEDC possesses a C22:1 (erucyl) tail. The longer carbon chain increases hydrophobicity, enhancing the solubilization of stubborn lipid bilayers and the precipitation of non-polar contaminants.

-

Phase Behavior (The "Kink" Effect): The cis-13-docosenyl unsaturation in the erucyl tail prevents the formation of rigid crystalline phases often seen with long-chain saturated quats (like Behenyl quats). This ensures the buffer remains fluid at room temperature while maintaining high affinity for anionic polysaccharides.

-

Salt-Dependent Fractionation:

-

High Salt (>1.0 M NaCl): HEDC binds acidic polysaccharides, forming a precipitate, while DNA remains soluble due to charge shielding by Na+.

-

Low Salt (<0.5 M NaCl): HEDC complexes with DNA, allowing for selective precipitation if desired (though this protocol focuses on the high-salt contaminant removal method).

-

Part 2: Experimental Workflow Visualization

The following diagram illustrates the critical decision points and phase separation logic utilized in this protocol.

Caption: Logical flow of HEDC-mediated nucleic acid extraction, highlighting the separation of DNA (aqueous) from HEDC-contaminant complexes (organic/interphase).

Part 3: Detailed Protocol

Reagents & Preparation

| Reagent | Concentration / Composition | Function |

| HEDC Lysis Buffer | 2% (w/v) Hydroxyethyl erucamidopropyl dimonium chloride100 mM Tris-HCl (pH 8.0)20 mM EDTA1.4 M NaCl | Core Lysis Agent: Solubilizes membranes; complexes polysaccharides.Salt: Prevents DNA-HEDC precipitation. |

| Reducing Agent | 0.2% | Denatures proteins; prevents oxidation of polyphenols. |

| Extraction Solvent | Chloroform : Isoamyl Alcohol (24:1) | Separates HEDC-polysaccharide complexes from aqueous DNA. |

| Precipitation | Isopropanol (100%) | Precipitates DNA. |

| Wash Solution | 70% Ethanol (molecular grade) | Removes salts and surfactant residues. |

Preparation Note: HEDC is often supplied as a viscous liquid or paste (e.g., Incroquat Erucyl HE). Weighing must be precise. Warm the stock surfactant to 40°C to lower viscosity before adding to the buffer mixture.

Step-by-Step Methodology

1. Sample Homogenization

-

Tissue: Grind 100 mg of fresh tissue (or 20 mg lyophilized) into a fine powder using liquid nitrogen.

-

Cells: Pellet

cells; wash with PBS. -

Critical: Keep samples frozen until buffer addition to prevent endogenous nuclease activity.

2. Cell Lysis & HEDC Binding

-

Transfer powder/pellet to a 2.0 mL nuclease-free microcentrifuge tube.

-

Add 700 µL of pre-warmed (65°C) HEDC Lysis Buffer .

-

Add 14 µL

-Mercaptoethanol . Vortex vigorously for 30 seconds. -

Incubate at 65°C for 45–60 minutes , inverting the tube every 10 minutes.

-

Why: The heat and HEDC surfactant disrupt membranes. The high salt (1.4 M) ensures DNA remains free, while HEDC begins to associate with anionic polysaccharides.

-

3. Phase Separation (Contaminant Removal)

-

Add 700 µL of Chloroform:Isoamyl Alcohol (24:1) .

-

Mix by inversion for 5–10 minutes (do not vortex too roughly to avoid shearing HMW DNA).

-

Centrifuge at 12,000

g for 10 minutes at room temperature.

4. RNA Digestion (Optional but Recommended)

-

Carefully transfer the top aqueous phase (~500 µL) to a new tube. Avoid disturbing the interphase.

-

Add 5 µL RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

5. DNA Precipitation

-

Add 0.6 volumes (~300 µL) of Isopropanol to the aqueous phase.

-

Mix gently by inversion until white DNA strands ("medusa") become visible.

-

Incubate at -20°C for 20 minutes (or overnight for low-yield samples).